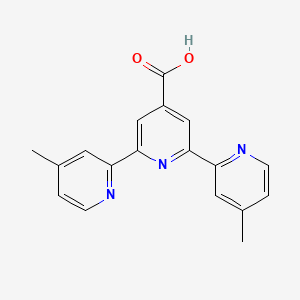
4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine is a useful research compound. Its molecular formula is C20H24BrNO2S and its molecular weight is 422.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Structural Characterization : The synthesis of compounds related to 4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine, like N-Benzyl-4-piperidone, plays a role in the development of CCR5 antagonists, which are potential candidates for HIV-1 infection prevention (Cheng De-ju, 2015).
- Biological Evaluation : Related compounds such as 1,3,4-oxadiazole bearing piperidine derivatives have been studied for their biological activities. These compounds exhibit significant inhibition of butyrylcholinesterase (BChE) and are analyzed for their binding affinity with human BChE protein (Khalid et al., 2016).
Metabolism and Enzyme Interaction
- Oxidative Metabolism Study : Research on similar compounds, like Lu AA21004, has shown insights into the oxidative metabolism involving cytochrome P450 and other enzymes. This provides a basis for understanding the metabolic pathways of related piperidine derivatives (Hvenegaard et al., 2012).
Pharmaceutical Development
- Antidepressant Potential : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been developed and evaluated for their potent anti-acetylcholinesterase (anti-AChE) activity, indicating their potential use in treating dementia and related disorders (Sugimoto et al., 1990).
Radioligand Binding
- Radioiodination for Receptor Studies : Piperidine derivatives, including those related to this compound, have been explored for radioiodination. This process is crucial for creating sigma-1 receptor ligands, which are valuable for in vivo studies and imaging (Sadeghzadeh et al., 2014).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Research has been conducted on developing novel and efficient methods to synthesize N-Benzyl-4-formyl-piperidine, showcasing the continuous evolution of synthetic techniques for piperidine derivatives (Sheng & Hu, 2004).
Properties
IUPAC Name |
4-benzyl-1-(2-bromo-4,5-dimethylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2S/c1-15-12-19(21)20(13-16(15)2)25(23,24)22-10-8-18(9-11-22)14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJECCGODPWPYIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2359135.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2359137.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2359140.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359141.png)



![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359146.png)

![{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2359150.png)
![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)
![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2359154.png)
